(Chloromethyl)-trimethylammonium chloride

Vue d'ensemble

Description

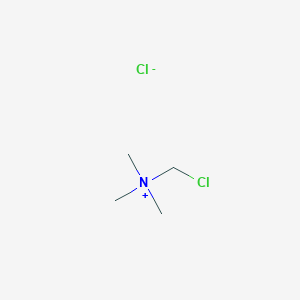

(Chloromethyl)-trimethylammonium chloride is an organic compound with the chemical formula C4H10ClN. It is a quaternary ammonium salt that features a chloromethyl group attached to a trimethylammonium moiety. This compound is of significant interest in various fields of chemistry due to its reactivity and utility in synthetic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(Chloromethyl)-trimethylammonium chloride can be synthesized through several methods. One common approach involves the reaction of trimethylamine with chloromethyl chloride under controlled conditions. The reaction typically proceeds as follows:

(CH3)3N+CH2Cl2→(CH3)3NCH2Cl+HCl

This reaction is usually carried out in an inert solvent such as dichloromethane, and the reaction mixture is maintained at a low temperature to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.

Analyse Des Réactions Chimiques

Types of Reactions

(Chloromethyl)-trimethylammonium chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be readily displaced by nucleophiles such as hydroxide ions, leading to the formation of trimethylammonium hydroxide.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the quaternary ammonium structure.

Reduction: Reduction reactions are also possible but typically require strong reducing agents.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are often carried out in aqueous or alcoholic solutions.

Oxidation and Reduction: These reactions may involve reagents such as hydrogen peroxide for oxidation or lithium aluminum hydride for reduction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with hydroxide ions yields trimethylammonium hydroxide.

Applications De Recherche Scientifique

Scientific Research Applications

1. Organic Synthesis

- Reagent for Quaternary Ammonium Compounds : (Chloromethyl)-trimethylammonium chloride is primarily used as a reagent in the synthesis of quaternary ammonium compounds. These compounds are vital in various chemical processes due to their unique properties and reactivity.

- Phase-Transfer Catalyst : The compound serves as an effective phase-transfer catalyst, facilitating reactions between reactants in different phases (e.g., liquid-liquid or solid-liquid), enhancing reaction rates and yields.

2. Ion-Exchange Resins

- The compound is utilized in the production of ion-exchange resins, which are crucial for water purification, chemical separation, and various analytical techniques. These resins exploit the ionic properties of this compound to exchange ions in solution effectively.

3. Plant Growth Regulators

- Research has shown that related compounds like (2-chloroethyl)-trimethylammonium chloride can act as plant growth regulators. They influence plant morphology by modifying growth patterns, such as reducing stem elongation and promoting tillering in crops like wheat .

Industrial Applications

1. Chemical Intermediate

- In industrial chemistry, this compound is an important intermediate in synthesizing various chemicals, including herbicides and other agricultural chemicals. Its reactivity allows it to be transformed into other useful compounds through nucleophilic substitution reactions .

2. Synthesis of Choline Derivatives

- The compound is also involved in synthesizing choline and tetramethylammonium hydroxide, which are essential for various biochemical applications and as dietary supplements .

Case Study 1: Impact on Wheat Growth

A study investigated the effects of (2-chloroethyl)-trimethylammonium chloride on wheat plants. The application of this compound at concentrations ranging from to M resulted in significantly reduced stem lengths while increasing stem thickness. The treated plants exhibited earlier tillering, suggesting enhanced growth regulation under specific conditions .

| Treatment Concentration | Stem Length (mm) | Stem Thickness (mm) | Tillering Response |

|---|---|---|---|

| None | 381 | Control | None |

| Reduced to zero | Increased | Early tillering | |

| Significantly reduced | Thicker | Moderate tillering |

Case Study 2: Synthesis of Ion-Exchange Resins

In the production of ion-exchange resins, this compound serves as a critical precursor. The synthesis involves its reaction with other functional groups to create materials with high selectivity for specific ions, enhancing their application in environmental remediation and water treatment processes .

Mécanisme D'action

The mechanism by which (Chloromethyl)-trimethylammonium chloride exerts its effects involves the interaction of the chloromethyl group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The quaternary ammonium group also plays a role in stabilizing the compound and facilitating its interactions with other molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

Chloromethyl methyl ether: Used as a chloromethylating agent in organic synthesis.

Bis(chloromethyl) ether: Known for its use in the production of ion-exchange resins and as a chemical intermediate.

Benzyl chloromethyl ether: Utilized in the synthesis of various organic compounds.

Uniqueness

(Chloromethyl)-trimethylammonium chloride is unique due to its combination of a chloromethyl group and a quaternary ammonium moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in both laboratory and industrial settings.

Activité Biologique

(Chloromethyl)-trimethylammonium chloride, a quaternary ammonium compound, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology, agriculture, and biochemistry. This article aims to provide a comprehensive overview of its biological activity, supported by case studies and research findings.

- Chemical Formula : CHClN

- Molecular Weight : 150.05 g/mol

- Classification : Quaternary ammonium salt

This compound functions primarily as a methyl donor in various biochemical pathways. It is involved in:

- Methyl Group Metabolism : Essential for the synthesis of phospholipids and neurotransmitters such as acetylcholine, which is crucial for cognitive functions .

- Enzyme Interaction : It can inhibit certain enzyme activities by forming complexes, thereby affecting lipid metabolism and energy production .

1. Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Nootropic Effects : Enhances cognitive function by increasing acetylcholine levels in the brain .

- Lipotropic Activity : Promotes lipid transport and metabolism, potentially reducing fatty liver conditions associated with choline deficiency .

- Anti-inflammatory Properties : In sepsis models, it has been shown to prevent decreases in serum enzyme activities related to inflammation .

2. Agricultural Applications

In agricultural contexts, this compound serves as a plant growth regulator:

- Growth Promotion : Studies have demonstrated that it can enhance tillering and overall growth in plants like wheat when applied in specific concentrations .

- Herbicidal Properties : It can inhibit the growth of certain weeds, making it useful in crop management strategies .

Case Study 1: Cognitive Enhancement

A study assessed the effects of this compound on cognitive performance in animal models. Results indicated improved memory retention and learning capabilities attributed to increased acetylcholine availability .

Case Study 2: Lipid Metabolism

In a controlled experiment involving rats, administration of this compound at varying doses showed significant improvements in lipid profiles and reductions in liver fat accumulation. The study concluded that this compound could be beneficial for managing conditions related to fatty liver disease .

Safety and Toxicity

While this compound has beneficial properties, safety assessments reveal potential toxicity:

- Acute Toxicity : The LD50 values for oral administration have been reported at approximately 1550 mg/kg for female rats and 2970 mg/kg for males, indicating moderate toxicity levels .

- Irritation Potential : Exposure can lead to skin irritation and respiratory issues; thus, safety precautions are recommended during handling .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

chloromethyl(trimethyl)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11ClN.ClH/c1-6(2,3)4-5;/h4H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSLGBOEWZMSAL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCl.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20543606 | |

| Record name | Chloro-N,N,N-trimethylmethanaminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21478-66-0 | |

| Record name | Chloro-N,N,N-trimethylmethanaminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.